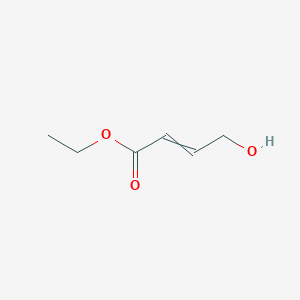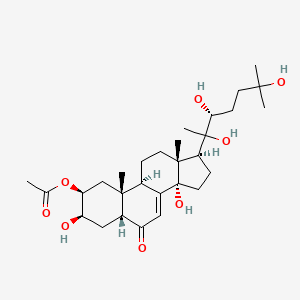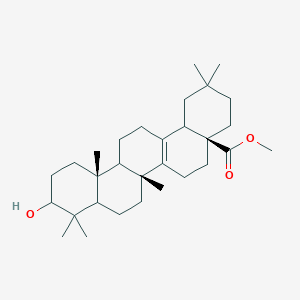![molecular formula C13H8NNaO5 B12433741 sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate, also known as sodium nifurstyrenate, is a chemical compound with the molecular formula C₁₃H₈NNaO₅. It is characterized by the presence of a nitrofuran moiety and a benzoate group, connected via an ethenyl linkage. This compound is known for its antibacterial properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate typically involves the following steps:
Preparation of 5-nitrofuran-2-carbaldehyde: This intermediate is synthesized by nitration of furan-2-carbaldehyde.
Knoevenagel Condensation: The 5-nitrofuran-2-carbaldehyde is then subjected to a Knoevenagel condensation reaction with 4-formylbenzoic acid in the presence of a base such as piperidine to form 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid.
Neutralization: The resulting 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of furan-2-carbaldehyde.
Continuous Knoevenagel Condensation: Using continuous flow reactors to enhance the efficiency of the Knoevenagel condensation reaction.
Automated Neutralization: Automated systems for the neutralization step to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate can undergo oxidation reactions, particularly at the nitrofuran moiety.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the nitrofuran moiety.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted benzoate derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to bacterial resistance and as a model compound for studying nitrofuran derivatives.
Medicine: Investigated for its potential antibacterial properties and its role in developing new antimicrobial agents.
Industry: Utilized in the production of antibacterial coatings and materials.
Wirkmechanismus
The antibacterial activity of sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is primarily due to its ability to interfere with bacterial enzyme systems. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, RNA, and proteins. This multi-targeted approach makes it effective against a broad spectrum of bacteria and reduces the likelihood of resistance development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofural: A topical antibacterial agent.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate is unique due to its specific structure, which combines the antibacterial properties of the nitrofuran moiety with the chemical versatility of the benzoate group. This combination allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
sodium;4-[2-(5-nitrofuran-2-yl)ethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXRHWAZABZSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
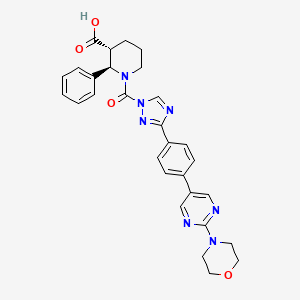

![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

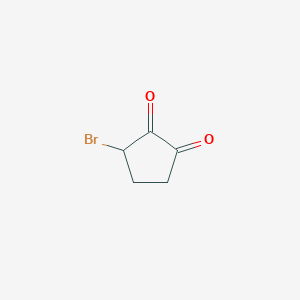
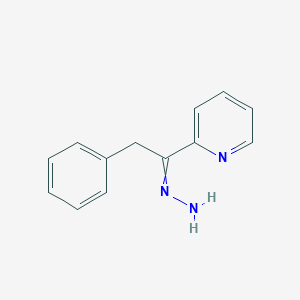

![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)

![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
